molecular formula C14H16N2O2 B165920 (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 134930-19-1

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

カタログ番号 B165920
CAS番号: 134930-19-1
分子量: 244.29 g/mol
InChIキー: OOJCKCNYTLTQGT-JQWIXIFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

作用機序

The mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.

生化学的および生理学的効果

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have significant effects on glucose homeostasis and insulin secretion. In a study conducted on mice, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid was found to increase insulin secretion and improve glucose tolerance. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its specificity for DPP-4 inhibition, which makes it a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have good pharmacokinetic properties, with a half-life of approximately 8 hours in mice. However, one limitation of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its relatively low potency compared to other DPP-4 inhibitors such as sitagliptin.

将来の方向性

There are several potential future directions for research on (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. One area of interest is the development of more potent analogs of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid that could be used as anti-diabetic drugs. Additionally, further studies are needed to investigate the anti-inflammatory effects of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its effects on glucose homeostasis and insulin secretion.
Conclusion:
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. Its specificity for DPP-4 inhibition and good pharmacokinetic properties make it a potential candidate for the development of novel anti-diabetic drugs. Additionally, its anti-inflammatory effects could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in drug discovery.

合成法

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and (S)-3-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.

科学的研究の応用

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

CAS番号

134930-19-1

製品名

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

分子式

C14H16N2O2

分子量

244.29 g/mol

IUPAC名

(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)/t10-,12-/m0/s1

InChIキー

OOJCKCNYTLTQGT-JQWIXIFHSA-N

異性体SMILES

CC[C@H]1C2=C(C[C@H]([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2

SMILES

CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2

正規SMILES

CCC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2

その他のCAS番号

134930-19-1

同義語

(1S,3S)-1-ETHYL-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。